molecular formula C24H29NO5S B491582 pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate CAS No. 518321-63-6

pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate

Cat. No.: B491582
CAS No.: 518321-63-6
M. Wt: 443.6g/mol
InChI Key: WXSYKZKRMRGNLX-UHFFFAOYSA-N
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Description

Pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzofuran derivative with 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification of the carboxylic acid group with pentanol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of certain biological pathways. The benzofuran core may also contribute to the compound’s overall biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    Pentyl 2-methyl-5-[4-(propan-2-yl)benzenesulfonamido]-1-benzofuran-3-carboxylate: Unique due to its specific combination of functional groups.

    2-methyl-5-(propan-2-yl)phenol: Similar structure but lacks the benzofuran core and ester group.

    4-(propan-2-yl)benzenesulfonamide: Contains the sulfonamide group but lacks the benzofuran core and ester group.

Uniqueness

This compound is unique due to its combination of a benzofuran core, sulfonamide group, and ester functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

pentyl 2-methyl-5-[(4-propan-2-ylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5S/c1-5-6-7-14-29-24(26)23-17(4)30-22-13-10-19(15-21(22)23)25-31(27,28)20-11-8-18(9-12-20)16(2)3/h8-13,15-16,25H,5-7,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSYKZKRMRGNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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